molecular formula C17H23NO3 B2378706 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide CAS No. 900006-54-4

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide

Cat. No.: B2378706
CAS No.: 900006-54-4
M. Wt: 289.375
InChI Key: CMELGHUZKJXQPK-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-4-methylbenzamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the spirocyclic moiety or the benzamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or spirocyclic derivatives.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide stands out due to its specific spirocyclic structure and the presence of a 4-methylbenzamide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13-5-7-14(8-6-13)16(19)18-11-15-12-20-17(21-15)9-3-2-4-10-17/h5-8,15H,2-4,9-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMELGHUZKJXQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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